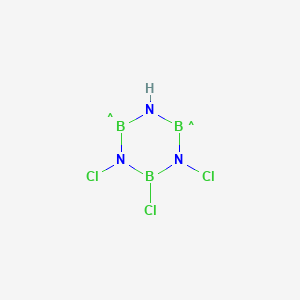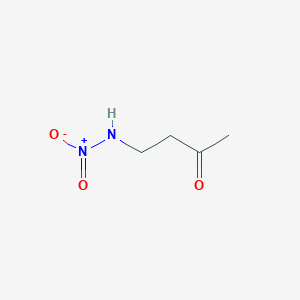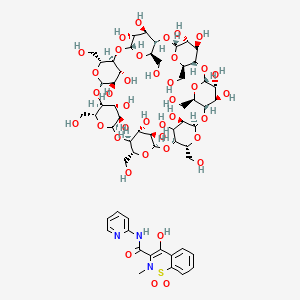
Trichloroborazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloroborazine, also known as 2,4,6-trichloroborazine, is an inorganic compound with the chemical formula B₃Cl₃H₃N₃. It is a derivative of borazine, which is often referred to as “inorganic benzene” due to its structural similarity to benzene. This compound is known for its unique properties and is used as a precursor in the synthesis of boron nitride and other borazine derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloroborazine is typically synthesized by reacting boron trichloride (BCl₃) with ammonium chloride (NH₄Cl) in an anhydrous organic solvent such as toluene or chlorobenzene. The reaction is carried out at temperatures ranging from 100°C to 140°C. The process involves the gradual release of coordinated BCl₃ from the adduct complex, preventing thermal decomposition and unwanted polymerization reactions .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The use of gaseous boron trichloride and excess gaseous ammonia at ambient temperature is common. The reaction mixture is then heated, followed by cooling and removal of solid ammonium chloride. The solvent is distilled under vacuum to recover this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloroborazine undergoes various chemical reactions, including substitution reactions, where chlorine atoms are replaced by other substituents. It also participates in reactions leading to the formation of hexagonal boron nitride (h-BN) and other borazine derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl amines, which lead to the formation of alkyl amine borazine derivatives. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products: The major products formed from reactions involving this compound include hexagonal boron nitride and various borazine derivatives. These products have significant applications in material science and other fields .
Wissenschaftliche Forschungsanwendungen
Trichloroborazine has a wide range of applications in scientific research. It is used as a precursor for the synthesis of boron nitride, which is known for its excellent mechanical and dielectric properties. Boron nitride is used in lubricants, hydrogen storage materials, electronics, aerospace, and sensors .
In addition, this compound and its derivatives are used in the preparation of high-temperature inorganic polymers and polymer precursors. These materials have applications in advanced ceramics and other high-tech industries .
Wirkmechanismus
The mechanism of action of trichloroborazine involves its ability to act as a precursor in the formation of boron nitride and other borazine derivatives. The specific structures of this compound and its derivatives influence the preparation reactions, leading to the formation of desired products. The reactivity of this compound and its derivatives is determined by the nature of the substituents and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Borazine (B₃H₆N₃)
- Hexachloroborazine (B₃Cl₆N₃)
- Alkyl amine borazine derivatives
Comparison: Trichloroborazine is unique due to its chlorine substituents, which influence its reactivity and the types of reactions it undergoes. Compared to borazine, this compound has higher reactivity due to the presence of chlorine atoms. Hexachloroborazine, on the other hand, has all hydrogen atoms replaced by chlorine, making it even more reactive than this compound .
Eigenschaften
CAS-Nummer |
72246-71-0 |
|---|---|
Molekularformel |
B3Cl3HN3 |
Molekulargewicht |
181.8 g/mol |
InChI |
InChI=1S/B3Cl3HN3/c4-3-8(5)1-7-2-9(3)6/h7H |
InChI-Schlüssel |
PVTNQLALWCJMRP-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1N[B]N(B(N1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)



![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)

![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)

![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)


